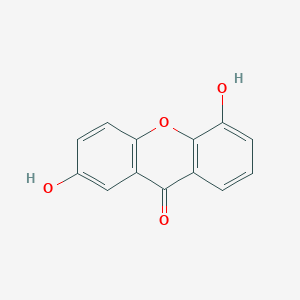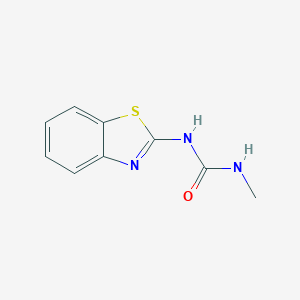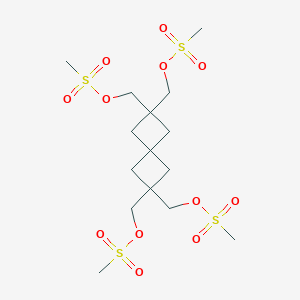
2,2,6,6-Tetrakis(mesyloxymethyl)spiro-(3.3)heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetrakis(mesyloxymethyl)spiro-(3.3)heptane is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is a spirocyclic ether that is used in various research applications.3)heptane.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetrakis(mesyloxymethyl)spiro-(3.3)heptane is not well understood. However, it is believed that this compound acts as a crosslinking agent by forming covalent bonds between the polymer chains. This crosslinking enhances the mechanical and thermal properties of the polymeric materials.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2,2,6,6-Tetrakis(mesyloxymethyl)spiro-(3.3)heptane. However, it has been reported that this compound is non-toxic and does not have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2,2,6,6-Tetrakis(mesyloxymethyl)spiro-(3.3)heptane in lab experiments is its ability to crosslink polymeric materials. This crosslinking enhances the mechanical and thermal properties of the polymeric materials, making them suitable for various applications. However, one of the limitations of using this compound is its cost, which can be relatively high.
Orientations Futures
There are several future directions for the use of 2,2,6,6-Tetrakis(mesyloxymethyl)spiro-(3.3)heptane in scientific research. One of the significant directions is the synthesis of new polymeric materials that have enhanced mechanical and thermal properties. This compound can also be used in the synthesis of new dendrimers that have improved drug delivery properties. Additionally, the use of this compound in the synthesis of new materials for catalysis and energy storage is an area that requires further exploration.
Conclusion:
In conclusion, 2,2,6,6-Tetrakis(mesyloxymethyl)spiro-(3.3)heptane is a unique compound that has several applications in scientific research. Its ability to crosslink polymeric materials and the synthesis of dendrimers make it a valuable compound in various fields. Although there is limited information available on its biochemical and physiological effects, this compound is considered non-toxic and safe for use in lab experiments. The future directions for the use of this compound in scientific research are vast, and further exploration is required to fully understand its potential.
Méthodes De Synthèse
The synthesis of 2,2,6,6-Tetrakis(mesyloxymethyl)spiro-(3.3)heptane involves the reaction of mesyl chloride with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a base. The reaction results in the formation of 2,2,6,6-Tetrakis(mesyloxymethyl)spiro-(3.3)heptane as a white crystalline solid.
Applications De Recherche Scientifique
2,2,6,6-Tetrakis(mesyloxymethyl)spiro-(3.3)heptane has been used in various scientific research applications. One of the significant applications of this compound is in the field of polymer chemistry. It has been used as a crosslinking agent in the synthesis of polymeric materials. This compound has also been used in the synthesis of dendrimers, which are highly branched macromolecules that have a wide range of applications in drug delivery, catalysis, and materials science.
Propriétés
Numéro CAS |
132577-55-0 |
|---|---|
Nom du produit |
2,2,6,6-Tetrakis(mesyloxymethyl)spiro-(3.3)heptane |
Formule moléculaire |
C15H28O12S4 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
[2,2,6-tris(methylsulfonyloxymethyl)spiro[3.3]heptan-6-yl]methyl methanesulfonate |
InChI |
InChI=1S/C15H28O12S4/c1-28(16,17)24-9-14(10-25-29(2,18)19)5-13(6-14)7-15(8-13,11-26-30(3,20)21)12-27-31(4,22)23/h5-12H2,1-4H3 |
Clé InChI |
YSYXONKENSWLQG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OCC1(CC2(C1)CC(C2)(COS(=O)(=O)C)COS(=O)(=O)C)COS(=O)(=O)C |
SMILES canonique |
CS(=O)(=O)OCC1(CC2(C1)CC(C2)(COS(=O)(=O)C)COS(=O)(=O)C)COS(=O)(=O)C |
Autres numéros CAS |
132577-55-0 |
Synonymes |
2,2,6,6-tetrakis(mesyloxymethyl)spiro-(3.3)heptane 2,2,6,6-TKSH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Trifluoromethyl)phenyl]thiourea](/img/structure/B162154.png)
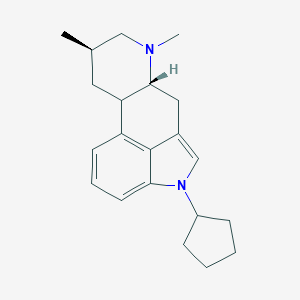
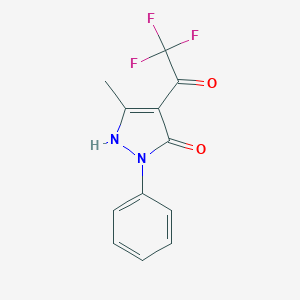
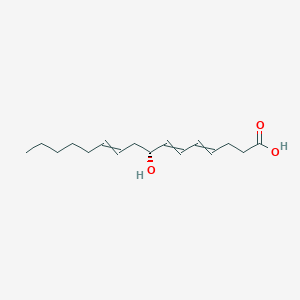
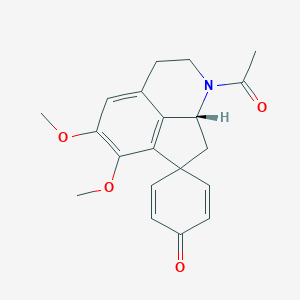
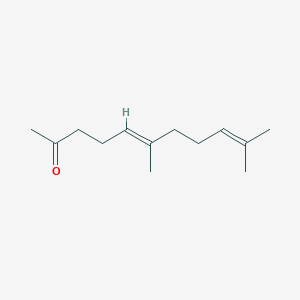
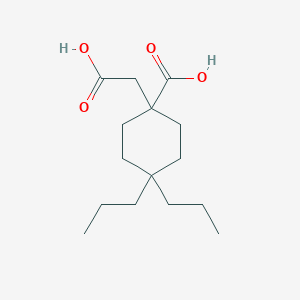
![3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol](/img/structure/B162168.png)
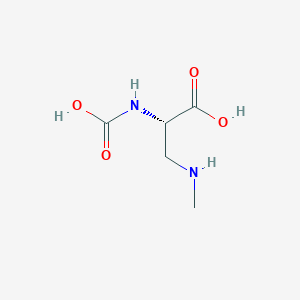
![6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-](/img/structure/B162173.png)
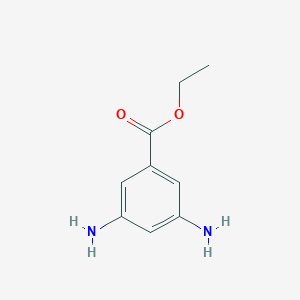
![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)
